LogP Comparison: tert-Butoxy Confers Intermediate Lipophilicity for Balanced Drug-Like Properties
5-(tert-Butoxy)pyridazin-3(2H)-one has a vendor-reported LogP of 0.9472, which is significantly lower than the benzyloxy analog (LogP ~1.76) and higher than the methoxy analog (LogP ~-0.5 to 0.1, estimated) . This intermediate LogP value positions the tert-butoxy derivative more favorably for oral bioavailability, as compounds with LogP values between 1 and 3 are generally considered optimal for balancing solubility and membrane permeability [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.9472 |
| Comparator Or Baseline | 5-(Benzyloxy)pyridazin-3(2H)-one: LogP = 1.76; 5-Methoxypyridazin-3(2H)-one: LogP ~ -0.5 to 0.1 (estimated) |
| Quantified Difference | tert-Butoxy is 0.81 log units less lipophilic than benzyloxy, and approximately 1.0-1.5 log units more lipophilic than methoxy. |
| Conditions | In silico predicted LogP values; tert-butoxy from vendor data, benzyloxy from patent data, methoxy estimated by structural analogy. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's utility in early-stage drug discovery, where achieving a balanced LogP is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. View Source
